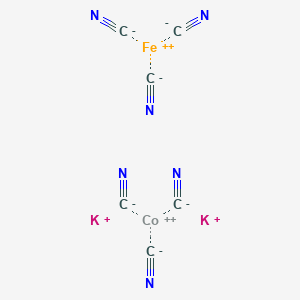
Di-potassium hexacyanocobalt(II)-ferrate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-potassium hexacyanocobalt(II)-ferrate(II) is a coordination compound that features a complex anion composed of cobalt and iron atoms surrounded by cyanide ligands. This compound is of interest due to its unique structural and electronic properties, which make it relevant in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-potassium hexacyanocobalt(II)-ferrate(II) can be synthesized through a reaction involving potassium cyanide, cobalt(II) chloride, and iron(II) sulfate. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: While industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as concentration, temperature, and pH, to achieve higher yields and purity.
Types of Reactions:
Oxidation and Reduction: Di-potassium hexacyanocobalt(II)-ferrate(II) can undergo redox reactions where the oxidation states of cobalt and iron change.
Substitution Reactions: The cyanide ligands in the complex can be substituted by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Sodium borohydride or hydrazine can be used for reduction reactions.
Substitution Conditions: Ligand exchange reactions often require the presence of competing ligands and controlled pH.
Major Products:
Oxidation Products: Higher oxidation state complexes of cobalt and iron.
Reduction Products: Lower oxidation state complexes.
Substitution Products: Complexes with different ligands replacing cyanide.
Aplicaciones Científicas De Investigación
Di-potassium hexacyanocobalt(II)-ferrate(II) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coordination compounds and studying metal-ligand interactions.
Materials Science: Investigated for its magnetic and electronic properties, which are relevant for developing new materials.
Biology and Medicine:
Industry: Potential use in catalysis and as a component in electrochemical devices.
Mecanismo De Acción
The mechanism of action of di-potassium hexacyanocobalt(II)-ferrate(II) involves its ability to undergo redox reactions and ligand exchange. The cyanide ligands can coordinate with various metal centers, influencing the electronic structure and reactivity of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic materials.
Comparación Con Compuestos Similares
Potassium hexacyanoferrate(II): Similar structure but contains only iron.
Potassium hexacyanocobaltate(III): Contains cobalt in a higher oxidation state.
Sodium nitroprusside: Another cyanide-containing coordination compound with different metal centers.
Uniqueness: Di-potassium hexacyanocobalt(II)-ferrate(II) is unique due to the presence of both cobalt and iron in its structure, which imparts distinct electronic and magnetic properties
Propiedades
IUPAC Name |
dipotassium;cobalt(2+);iron(2+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAPYWOXIXVOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoFeK2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] |
Source


|
| Record name | Potassium hexacyanocobalt(II) ferrate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16817 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12549-23-4 |
Source


|
| Record name | Dipotassium hexacyanocobalt(II)-ferrate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


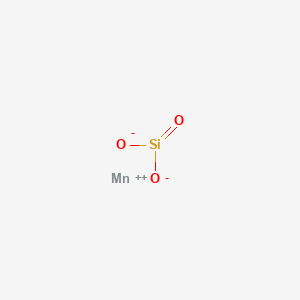
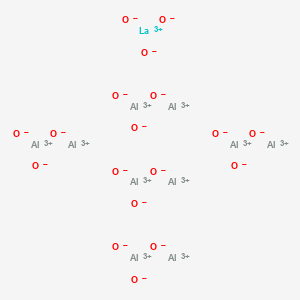
![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
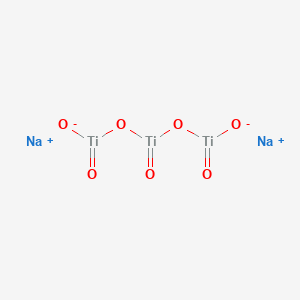
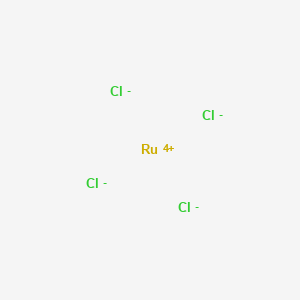
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
